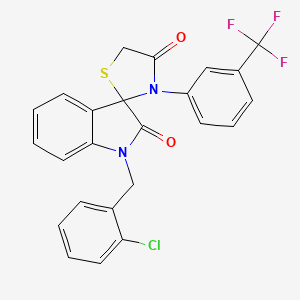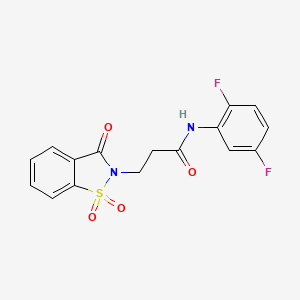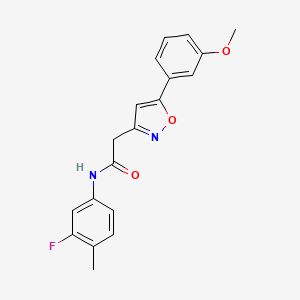![molecular formula C14H11BrN2O3S2 B3017259 5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 895437-60-2](/img/structure/B3017259.png)
5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide" is a chemically synthesized molecule that likely exhibits a range of biological activities due to its structural complexity. The presence of a bromine atom, a benzo[d]thiazol moiety, and a thiophene ring within its structure suggests that it could be a key intermediate or a final product in pharmaceutical synthesis, potentially offering a variety of therapeutic effects.
Synthesis Analysis
The synthesis of complex thiophene derivatives often involves multi-step reactions, starting from simpler precursors. For instance, a carbene-catalyzed reaction has been developed to create thiazinone heterocycles, which are structurally related to the compound . This process includes an enantioselective addition of thioamide sulfur atoms to an acyl azolium intermediate, followed by intramolecular annulation. Although the exact synthesis of "this compound" is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its production.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be quite complex, and X-ray diffraction methods are often employed to determine their precise geometries . These compounds can crystallize in various space groups, and their structures may exhibit both intra- and intermolecular hydrogen bonds, which can significantly influence their chemical properties and reactivity. The specific molecular structure of the compound would need to be analyzed using similar techniques to understand its conformation and potential binding interactions.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, leading to the synthesis of novel compounds with diverse biological activities . The introduction of different organic reagents can lead to the formation of new bonds and functional groups, which can alter the pharmacological profile of the resulting molecules. The compound "this compound" could similarly participate in reactions that modify its structure and enhance its biological relevance.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structures. For example, the introduction of substituents such as bromine or methoxy groups can affect the compound's polarity, solubility, and stability . These properties are crucial for the compound's behavior in biological systems and its suitability as a pharmaceutical agent. Detailed analysis of these properties would require empirical data, which is not provided in the current set of papers.
Applications De Recherche Scientifique
Scientific Research Applications
Synthesis and Chemical Properties The compound falls within the class of organic molecules that feature bromine, thiophene, and benzothiazole moieties. Such structures are often synthesized through multi-step chemical reactions involving bromination, carboxamide formation, and the introduction of methoxy groups on benzothiazole rings. These procedures highlight the compound's relevance in synthetic chemistry for creating molecules with specific electronic, optical, or biological properties (Drewry & Scrowston, 1969).
Biological Activity Compounds with similar structures have been explored for their biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. For instance, benzodifuranyl and benzothiazole derivatives have shown significant activity as COX-2 inhibitors, which are crucial for developing anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). These insights suggest potential biomedical research applications of 5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide in developing novel therapeutic agents.
Material Science and Photostabilization In material science, thiophene derivatives have been utilized as photostabilizers for polymers like poly(vinyl chloride), indicating the utility of such compounds in enhancing material properties against UV-induced degradation (Balakit et al., 2015). The presence of bromo, carboxamide, and methoxy groups in the compound of interest could influence its interaction with polymers, suggesting potential applications in the development of new photostabilizing agents.
Antimalarial Research Additionally, derivatives of benzothiophene carboxamide have shown promise as potent antimalarials, offering a pathway for the compound to contribute to antimalarial research. Their ability to inhibit the Plasmodium falciparum Enoyl-ACP reductase points towards the potential utility of structurally related compounds in combating malaria (Banerjee et al., 2011).
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key component of this compound, is known for its aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , the effects could range from antimicrobial to antitumor effects, depending on the specific targets and pathways involved.
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S2/c1-19-8-5-7-11(6-9(8)20-2)22-14(16-7)17-13(18)10-3-4-12(15)21-10/h3-6H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSBRMOEBLKEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3017179.png)
![N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3017181.png)

![5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B3017183.png)


![Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3017188.png)
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B3017189.png)
![8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3017191.png)
![N-(4-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3017192.png)


![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3017197.png)
![N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B3017199.png)